molecular formula C20H21NO3 B8171612 tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate

tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate

Cat. No.: B8171612
M. Wt: 323.4 g/mol
InChI Key: BIZRNNDVSIWHCT-UHFFFAOYSA-N
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Description

tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate is a compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an ethynylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate typically involves multiple steps, including the protection of amino groups and the formation of carbon-carbon bonds. One common method involves the use of tert-butyl carbamate as a protecting group for the amino function, which is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The ethynylphenoxy group can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve the use of continuous flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under specific conditions.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can lead to the formation of phenolic compounds, while reduction of the carbamate group yields the corresponding amine.

Mechanism of Action

The mechanism of action of tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the production of prostaglandins during inflammation . The compound’s unique structure allows it to selectively target COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and selectivity in various chemical and biological processes.

Properties

IUPAC Name

tert-butyl N-[3-[(4-ethynylphenoxy)methyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-5-15-9-11-18(12-10-15)23-14-16-7-6-8-17(13-16)21-19(22)24-20(2,3)4/h1,6-13H,14H2,2-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZRNNDVSIWHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)COC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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